2-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenoxy)acetamide
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Overview
Description
2-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenoxy)acetamide is an organic compound with a complex structure that includes bromine, cyclohexylmethyl, and phenoxyacetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenoxy)acetamide typically involves multiple steps One common method starts with the bromination of a phenol derivative to introduce bromine atoms at the 2 and 4 positionsThe final step involves the formation of the phenoxyacetamide group via an acylation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used under mild conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .
Scientific Research Applications
2-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenoxy)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: It can be used in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenoxy)acetamide involves its interaction with specific molecular targets. The bromine atoms and the phenoxyacetamide group play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The cyclohexylmethylamino group may enhance the compound’s affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-6-[(cyclohexyl-methyl-amino)methyl]aniline
- Phenol, 2,6-dibromo-4-methyl-
- N,N-dimethyl-2-[1-phenyl-1-(2-pyridyl)ethoxy]ethanamine
Uniqueness
2-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
53500-47-3 |
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Molecular Formula |
C16H22Br2N2O2 |
Molecular Weight |
434.2 g/mol |
IUPAC Name |
2-[2,4-dibromo-6-[(cyclohexylmethylamino)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C16H22Br2N2O2/c17-13-6-12(9-20-8-11-4-2-1-3-5-11)16(14(18)7-13)22-10-15(19)21/h6-7,11,20H,1-5,8-10H2,(H2,19,21) |
InChI Key |
JQRIEXPCXMMDSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CNCC2=C(C(=CC(=C2)Br)Br)OCC(=O)N |
Origin of Product |
United States |
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